molecular formula C11H13N3O B8684446 4-(5-Cyano,2-pyridinoxy)piperidine

4-(5-Cyano,2-pyridinoxy)piperidine

Cat. No.: B8684446
M. Wt: 203.24 g/mol
InChI Key: DMACRLJFNVJPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Cyano,2-pyridinoxy)piperidine is a piperidine derivative featuring a pyridine ring substituted with a cyano group at position 5 and linked via an oxygen atom at position 2 to the piperidine moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes where nitrogen-containing heterocycles are critical.

The compound’s pyridinoxy-piperidine scaffold allows for versatile interactions with biological targets, such as ion channels or G-protein-coupled receptors, due to its ability to engage in hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

6-piperidin-4-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3O/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10/h1-2,8,10,13H,3-6H2

InChI Key

DMACRLJFNVJPNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Core Piperidine Derivatives

  • UK-78,282: A piperidine derivative with 4-[diphenylmethoxymethyl] and 1-[3-(4-methoxyphenyl)propyl] substituents. Unlike 4-(5-Cyano,2-pyridinoxy)piperidine, UK-78,282 lacks a pyridine ring but includes bulky aromatic groups, contributing to its potency as a Kv1.3 potassium channel blocker.
  • CP-190,325: An analog of UK-78,282 with a benzylmethoxymethyl group. The absence of a pyridinoxy moiety reduces its polarity compared to 4-(5-Cyano,2-pyridinoxy)piperidine.
  • Claulansine F–Donepezil Hybrids: Incorporate an N-benzyl piperidine group, similar to 4-(5-Cyano,2-pyridinoxy)piperidine’s piperidine core, but fused with indole or quinone structures for acetylcholinesterase inhibition.

Pyridine-Containing Analogs

  • CID890517 (2-piperidinyl phenyl benzamide): Features a piperidine linked to a fluorobenzamide via a phenyl group.
  • Trisubstituted Pyrimidines (e.g., CID2992168) : Replace piperidine with morpholine, showing enhanced EP2 activity compared to piperidine analogs, highlighting the impact of heterocycle choice.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Relevance Source
4-(5-Cyano,2-pyridinoxy)piperidine ~250* N/A Cyano, pyridinoxy, piperidine Potential receptor modulation -
UK-78,282 419.6 N/A Diphenylmethoxymethyl Kv1.3 channel block
CID890517 314.3 N/A Fluorobenzamide, piperidine EP2 receptor potentiation
Compound 42 () 466–545 268–287 Chloro, nitro, bromo Antimicrobial (inferred)

*Estimated based on structural analogs.

  • Solubility and Stability: The cyano group in 4-(5-Cyano,2-pyridinoxy)piperidine likely improves solubility in polar solvents compared to UK-78,282’s lipophilic diphenyl groups. However, it may be less stable under acidic conditions than morpholine-containing analogs.
  • Synthetic Complexity: Piperidine derivatives with multiple aromatic substituents (e.g., UK-78,282) require multi-step syntheses involving recrystallization or chromatography, whereas 4-(5-Cyano,2-pyridinoxy)piperidine’s synthesis may benefit from regioselective substitutions, as seen in .

Key Research Findings and Implications

  • Piperidine vs. Morpholine/Piperazine: Piperidine is irreplaceable in EP2-active benzamides but inferior to morpholine in pyrimidine-based modulators. This dichotomy underscores the need for target-specific optimization in 4-(5-Cyano,2-pyridinoxy)piperidine derivatives.
  • Regioselectivity in Synthesis : Piperidine’s steric profile influences substitution patterns (e.g., 4- vs. 2-position selectivity in ), which may guide the design of analogs with improved bioavailability.

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